molecular formula C10H9N3 B2917599 N-(Pyridin-3-yl)pyridin-2-amine CAS No. 33932-95-5

N-(Pyridin-3-yl)pyridin-2-amine

Cat. No.: B2917599
CAS No.: 33932-95-5
M. Wt: 171.203
InChI Key: JDOUVZLLXQKXPQ-UHFFFAOYSA-N
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Description

“N-(Pyridin-3-yl)pyridin-2-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecular formula of this compound is C10H9N3 and it has a molecular weight of 171.2 .


Synthesis Analysis

The synthesis of “this compound” can be achieved from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . The crystal structure can be solved by Direct Methods with SHELXT and refined with least-squares techniques using SHELXL .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, it can be involved in the formation of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt, which subjected a facile closure and provided the shared intermediate .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. It is a solid compound . The SMILES string is CC©NCC1=CC=CN=C1 .

Scientific Research Applications

Tautomerism and Divalent N(I) Character

  • N-(Pyridin-2-yl)thiazol-2-amine, a chemical unit related to N-(Pyridin-3-yl)pyridin-2-amine, exhibits dynamic tautomerism and divalent N(I) character. Quantum chemical analysis reveals competitive isomeric structures with electron donating properties. This feature is critical in the synthesis of therapeutically important species (Bhatia, Malkhede, & Bharatam, 2013).

Novel Compound Synthesis and Characterization

  • A new complex involving N-(pyridin-2-yl)pyridin-2-amine (NDPA) was synthesized and characterized, highlighting its potential in creating unique chemical structures. This study provides insights into the ligands' coordination with metal centers (Bilkan et al., 2016).

Metal-Free Oxidative C–H Functionalization

  • N-(Pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized using a metal-free oxidative C–S bond formation approach. This method demonstrates a broad substrate scope and efficient product purification, important for developing biologically potent compounds (Mariappan et al., 2016).

Gold-Catalyzed Formal [3 + 2]-Dipolar Cycloaddition

  • Pyridinium N-(heteroaryl)aminides, similar to this compound, can be used in gold-catalyzed cycloadditions, providing access to imidazo-fused heteroaromatics. This process accommodates structural variations and is significant in synthesizing complex heterocyclic compounds (Garzón & Davies, 2014).

Synthesis of Amides and Bromoimidazopyridines

  • Research has demonstrated the synthesis of N-(Pyridin-2-yl)amides and bromoimidazopyridines from α-bromoketones and 2-aminopyridine, similar to this compound. These reactions provide pathways to diverse chemical structures, expanding the scope of synthetic chemistry (Liu et al., 2019).

Safety and Hazards

“N-(Pyridin-3-yl)pyridin-2-amine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The signal word is “Warning” and it has hazard statement H302 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The future directions for “N-(Pyridin-3-yl)pyridin-2-amine” could involve its potential use in the development of new anticancer agents targeting the tubulin-microtubule with heterocyclic rings . Furthermore, the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using magnesium oxide nanoparticles has been studied, and these compounds have shown more cytotoxic activity than the reference drug (i.e., imatinib) .

Mechanism of Action

Target of Action

N-(Pyridin-3-yl)pyridin-2-amine is a complex organic compound that interacts with various targets. It has been found to have antifungal activity, particularly against Candida spp . The compound’s primary target is the Sterol 14-alpha demethylase (CYP51), an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes .

Mode of Action

The compound interacts with its target, CYP51, inhibiting the formation of ergosterol . This disruption in ergosterol biosynthesis leads to changes in the fungal cell membrane’s composition and integrity, impairing its function and leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme CYP51, the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of toxic intermediates, causing damage to the fungal cell and ultimately leading to cell death .

Pharmacokinetics

In-silico absorption, distribution, metabolism, excretion, and toxicity (admet) analysis suggests that the compound could be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level .

Result of Action

The result of this compound’s action is the inhibition of fungal growth. The compound exhibits potent antifungal activity, with minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . This indicates that the compound is effective at relatively low concentrations in inhibiting the growth of Candida spp., including several multidrug-resistant strains .

Properties

IUPAC Name

N-pyridin-3-ylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDOUVZLLXQKXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Stock solution: 0.01 mmol Pd and ligand were dissolved in 2 mL DME. 3-bromopyridine (0.482 mL, 5.00 mmol) was dissolved in DME (10 mL). To the solution was added the stock solution, and sodium tert-butoxide (0.673 g, 7.00 mmol). To the mixture was added a solution of pyridin-2-amine (0.565 g, 6.00 mmol) in DME (10 mL). The mixture was heated at 90 °C overnight. The mixture was filtered. The filtrate was concentrated, and the compound was purified by preparative HPLC on a XBridge C18 column (10 µm 250x50 ID mm) using a gradient of 0-50% acetonitrile in H2O/ACN/NH3 95/5/0.2 buffer over 15 minutes with a flow of 100 mL/min. The compounds were detected by UV at 254nm. To the fractions (ca. 60mL) were added 5 mL of HOAc. The product was freezing-dried to give the product N-(pyridin-3-yl)pyridin-2-amine (0.190 g, 22.20 %).
Quantity
0.007 mol
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reagent
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0.01 L
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0.006 mol
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0.005 mol
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4.86e-06 mol
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catalyst
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4.86e-06 mol
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catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Bromopyridine (0.3 mL, 3.16 mmol), 3-aminopyridine (327 mg, 3.48 mmol), tBuOK (532 mg, 4.74 mmol), (±)-BINAP (79 mg, 0.126 mmol) and Pd2(dba)3 (72 mg, 0.079 mmol) were stirred in toluene (5 mL) at 90° C. under Ar(g) for 19 h. The reaction mixture was then diluted with CH2Cl2 (5 mL) and silica was added followed by the removal of the solvent under reduced pressure. The resulting dry loaded material was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:3 to 100:6) to furnish I as a brown oil (483 mg, 90%).
Quantity
0.3 mL
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reactant
Reaction Step One
Quantity
327 mg
Type
reactant
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Name
Quantity
532 mg
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reactant
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[Compound]
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(±)-BINAP
Quantity
79 mg
Type
reactant
Reaction Step One
[Compound]
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( g )
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0 (± 1) mol
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reactant
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5 mL
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72 mg
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catalyst
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5 mL
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solvent
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Yield
90%

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